D-4-Hydroxy-2-oxoglutarate

Enzyme Kinetics Substrate Specificity Hydroxyproline Metabolism

D-4-Hydroxy-2-oxoglutarate (D-HOG), also known as (4R)-4-hydroxy-2-oxoglutarate, is a chiral gamma-keto acid that serves as the pivotal substrate for mitochondrial 4-hydroxy-2-oxoglutarate aldolase (HOGA1) in the hydroxyproline degradation pathway. Unlike its structural analog 2-oxoglutarate, which functions as a TCA cycle intermediate and co-substrate for numerous dioxygenases, D-HOG occupies a specific niche in amino acid catabolism, where its retro-aldol cleavage to pyruvate and glyoxylate directly regulates endogenous oxalate synthesis.

Molecular Formula C5H6O6
Molecular Weight 162.1 g/mol
Cat. No. B1201542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-4-Hydroxy-2-oxoglutarate
Molecular FormulaC5H6O6
Molecular Weight162.1 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)C(=O)C(=O)O
InChIInChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m1/s1
InChIKeyWXSKVKPSMAHCSG-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-4-Hydroxy-2-oxoglutarate: Metabolic Gatekeeper and Research Tool for Hydroxyproline Catabolism


D-4-Hydroxy-2-oxoglutarate (D-HOG), also known as (4R)-4-hydroxy-2-oxoglutarate, is a chiral gamma-keto acid that serves as the pivotal substrate for mitochondrial 4-hydroxy-2-oxoglutarate aldolase (HOGA1) in the hydroxyproline degradation pathway [1]. Unlike its structural analog 2-oxoglutarate, which functions as a TCA cycle intermediate and co-substrate for numerous dioxygenases, D-HOG occupies a specific niche in amino acid catabolism, where its retro-aldol cleavage to pyruvate and glyoxylate directly regulates endogenous oxalate synthesis [2]. This metabolic specificity, combined with its role in the pathobiology of primary hyperoxaluria type 3 (PH3), distinguishes D-HOG from generic 2-oxoacid analogs for targeted biochemical investigation.

Why 2-Oxoglutarate or Racemic 4-Hydroxy-2-oxoglutarate Cannot Substitute for the D-Enantiomer in Key Assays


In the context of hydroxyproline metabolism, generic substitution of D-4-hydroxy-2-oxoglutarate with its achiral analog 2-oxoglutarate or racemic mixture is scientifically invalid. Human HOGA1 exhibits a high-affinity substrate recognition for the D-enantiomer with a wild-type Km of 11 µM, whereas 2-oxoglutarate acts only as a weak competitive inhibitor with a Ki of approximately 18 mM [1]. This represents a >1600-fold difference in enzyme interaction, meaning that 2-oxoglutarate cannot effectively serve as a substrate in HOGA1 activity assays. Furthermore, the L-enantiomer is the preferred substrate for a distinct aldolase (EC 4.1.3.42), meaning that racemic mixtures introduce confounding enzymatic activity that obscures kinetic measurements [2]. This stereospecificity is non-negotiable for studies examining hydroxyproline flux, PH3 disease modeling, or inhibitor screening.

Quantitative Differentiation Guide for D-4-Hydroxy-2-oxoglutarate Against Closest Analogs


Substrate Affinity for Human HOGA1: D-HOG vs. 2-Oxoglutarate

Human 4-hydroxy-2-oxoglutarate aldolase (HOGA1) has a Km of 0.011 mM for D-4-hydroxy-2-oxoglutarate, demonstrating high-affinity substrate binding, while 2-oxoglutarate acts as a weak competitive inhibitor with a Ki of 18 mM. This represents a >1600-fold difference in enzyme interaction, confirming that 2-oxoglutarate cannot substitute for D-HOG in enzymatic studies [1].

Enzyme Kinetics Substrate Specificity Hydroxyproline Metabolism

Enzyme Inhibition Profile: D-HOG is the Native Substrate, Pyruvate is a Potent Inhibitor

While D-HOG is the native substrate for HOGA1 with micromolar affinity, its reaction product pyruvate acts as a potent competitive inhibitor with a Ki in the micromolar range. In contrast, α-ketoglutarate (2-OG) is a weak inhibitor with a Ki in the millimolar range, isolated only as a Schiff base adduct with the active site Lys196 in the presence of NaBH4 [1]. This differential inhibition profile is critical for designing in vitro assays that require product feedback analysis.

Enzyme Inhibition Primary Hyperoxaluria Drug Discovery

Enantiomeric Specificity: D-HOG vs. L-HOG in Human Metabolism

The D-enantiomer of 4-hydroxy-2-oxoglutarate is the sole substrate for human HOGA1 in the hydroxyproline degradation pathway, as confirmed by structural and biochemical characterization. The L-enantiomer is processed by a separate enzyme, (4S)-4-hydroxy-2-oxoglutarate aldolase (EC 4.1.3.42), which is not involved in this specific pathway [1]. This enantiospecificity is supported by metabolomic data showing that HOGA1 mutations lead to a 50-fold increase in D-HOG concentration specifically, indicating that the L-enantiomer does not accumulate via this route [2].

Chiral Metabolite Stereospecific Enzyme Metabolic Pathway

Structural Probe for 2-Oxoglutarate-Dependent Dioxygenases: D-HOG as an Alternative Ligand

D-4-hydroxy-2-oxoglutarate has been co-crystallized with human aspartyl/asparaginyl β-hydroxylase (AspH), a 2-oxoglutarate-dependent dioxygenase, yielding a high-resolution (1.86 Å) structure (PDB: 7YBA) [1]. This contrasts with native catalytic turnover, where AspH uses 2-oxoglutarate (Km ~34 µM) as a co-substrate to produce succinate and CO2 [2]. The use of D-HOG as a structural probe enables the trapping of enzyme-ligand complexes that mimic substrate binding but resist catalytic turnover, providing a tool for inhibitor design not achievable with 2-OG.

Structural Biology Dioxygenase Crystallography

Validated Application Scenarios for D-4-Hydroxy-2-oxoglutarate in Research and Industry


HOGA1 Enzymatic Activity and Inhibitor Screening Assays

D-4-Hydroxy-2-oxoglutarate is the indispensable substrate for measuring the catalytic activity of human 4-hydroxy-2-oxoglutarate aldolase (HOGA1). With a Km of 11 µM [1], it enables sensitive, quantitative kinetic assays that cannot be replicated with 2-oxoglutarate (Ki = 18 mM). For PH3 drug discovery programs, D-HOG is used to screen for small molecules that reduce glyoxylate production, with pyruvate as a positive control inhibitor (micromolar Ki) [2].

Primary Hyperoxaluria Type 3 (PH3) Biomarker Quantification

HOGA1 deficiency in PH3 leads to a 50-fold increase in urinary D-4-hydroxy-2-oxoglutarate levels, as demonstrated by GC-MS metabolomics [1]. Pure D-HOG standard is therefore required for the development and calibration of targeted LC-MS/MS or GC-MS assays used in clinical diagnostics and patient monitoring, where the L-enantiomer does not serve as a reliable biomarker [2].

Structural Biology of 2-Oxoglutarate-Dependent Dioxygenases

D-4-hydroxy-2-oxoglutarate serves as a substrate analog for crystallographic studies of 2-OG-dependent enzymes like AspH (PDB: 7YBA) [1]. Its use enables the trapping of enzyme-ligand complexes that are resistant to turnover, facilitating high-resolution structural determination essential for structure-based inhibitor design, a task not achievable with the native co-substrate 2-oxoglutarate [2].

Enantioselective Metabolic Flux Analysis in Hydroxyproline Catabolism

The D-enantiomer of 4-hydroxy-2-oxoglutarate is the specific intermediate produced from endogenous 4-hydroxyproline degradation, while the L-enantiomer is not generated through this pathway [1]. Traceable D-HOG is thus critical for isotope-labeling studies intended to map metabolic flux through hydroxyproline to glyoxylate and oxalate, an experimental design where racemic HOG would confound flux calculations [2].

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